Carbamic acid, methyl-, 2-chloro-3,5-xylyl ester Carbamic acid, methyl-, 2-chloro-3,5-xylyl ester
Brand Name: Vulcanchem
CAS No.: 2425-08-3
VCID: VC20492875
InChI: InChI=1S/C10H12ClNO2/c1-6-4-7(2)9(11)8(5-6)14-10(13)12-3/h4-5H,1-3H3,(H,12,13)
SMILES:
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol

Carbamic acid, methyl-, 2-chloro-3,5-xylyl ester

CAS No.: 2425-08-3

Cat. No.: VC20492875

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, methyl-, 2-chloro-3,5-xylyl ester - 2425-08-3

Specification

CAS No. 2425-08-3
Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
IUPAC Name (2-chloro-3,5-dimethylphenyl) N-methylcarbamate
Standard InChI InChI=1S/C10H12ClNO2/c1-6-4-7(2)9(11)8(5-6)14-10(13)12-3/h4-5H,1-3H3,(H,12,13)
Standard InChI Key LPFGSLDIMLAMKS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)OC(=O)NC)Cl)C

Introduction

Chemical Structure and Identifiers

The compound consists of a 2-chloro-3,5-xylyl aromatic ring esterified with methylcarbamic acid. Key structural features include:

  • Aromatic substituents: Chlorine at position 2 and methyl groups at positions 3 and 5.

  • Functional group: A carbamate (-O-C(=O)-N(CH3)-) linkage.

Table 1: Key Identifiers and Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂ClNO₂
Molecular Weight213.66 g/mol
CAS Registry Number2425-08-3
SMILESCC1=CC(=C(C(=C1)OC(=O)NC)Cl)C
InChI KeyFNAAOMSRAVKQGQ-UHFFFAOYSA-N

Physical and Chemical Properties

Physical State and Solubility

  • Form: Solid (no specific melting point reported in available sources).

  • Solubility: Likely sparingly soluble in water, similar to structurally related carbamates (e.g., 3,5-xylyl methylcarbamate, which has a water solubility of 0.47 g/L at 20°C) . Soluble in organic solvents like benzene, acetone, and ethanol .

Stability and Reactivity

  • Hydrolysis: Carbamates typically undergo hydrolysis in aqueous environments, producing methylcarbamic acid and 2-chloro-3,5-xylenol.

  • Photolysis: Stable under sunlight, with no significant degradation observed .

Toxicological Profile

Mechanism of Action

The compound inhibits acetylcholinesterase (AChE) by carbamoylating the enzyme’s active site, leading to reversible cholinergic toxicity . This action disrupts neurotransmitter regulation, causing excessive acetylcholine accumulation.

Acute Toxicity Data

ParameterValueSource
LD₅₀ (Mouse, Oral)17,400 µg/kg
SymptomsSalivation, nausea, muscle weakness, respiratory distress
TreatmentAtropine (anticholinergic), supportive care

Chronic and Environmental Risks

  • Bioaccumulation: Moderate adsorption to soil (estimated Koc = 389) , but mobility is limited due to strong humic complexation .

  • Aquatic Impact: Bioconcentration factors (BCF) in aquatic organisms (e.g., algae: 3,050; catfish: 550) suggest potential ecological risks.

Environmental Fate and Degradation

Degradation Pathways

PathwayDescription
HydrolysisPrimary degradation in soil/water; produces 2-chloro-3,5-xylenol
PhotolysisMinimal contribution due to stability
BiodegradationSlow microbial degradation in soil (half-life: 12–750 days)

Persistence and Mobility

  • Soil Adsorption: Strong adsorption to organic matter; low leaching potential .

  • Atmospheric Fate: Volatilization is negligible (Henry’s constant = 3.91×10⁻⁸ atm·m³/mol) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator